molecular formula C14H11N3O3S B2698212 N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 886913-12-8

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2698212
CAS No.: 886913-12-8
M. Wt: 301.32
InChI Key: SIJCDPITANYSDM-UHFFFAOYSA-N
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Description

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic aromatic compounds. It contains a furan ring, an oxadiazole ring, and a phenyl group with a methylsulfanyl substituent. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of research in medicinal chemistry.

Preparation Methods

The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a condensation reaction with a suitable furan derivative.

    Attachment of the phenyl group: The phenyl group with the methylsulfanyl substituent can be introduced via a substitution reaction.

Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents, reducing agents, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and antiviral activities. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Research: Researchers investigate its effects on different biological pathways and its potential as a therapeutic agent for various diseases.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide: This compound has a similar structure but with a phenylacetamide group instead of a furan ring.

    N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide: This compound contains a tetrahydronaphthalene ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of the furan ring, oxadiazole ring, and the methylsulfanyl-substituted phenyl group, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-21-10-5-2-4-9(8-10)13-16-17-14(20-13)15-12(18)11-6-3-7-19-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJCDPITANYSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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